tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate

Description

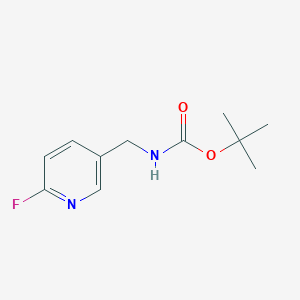

tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound characterized by a fluorine substituent at the 6-position of the pyridine ring and a tert-butyl carbamate group attached to the methylene bridge at the 3-position.

Properties

Molecular Formula |

C11H15FN2O2 |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

tert-butyl N-[(6-fluoropyridin-3-yl)methyl]carbamate |

InChI |

InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15) |

InChI Key |

SLCLEQVEGAGNGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate typically involves the reaction of 6-fluoropyridine-3-methanol with tert-butyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agents used.

Reduction Reactions: It can also undergo reduction reactions to form reduced derivatives.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and as a potential lead compound in drug discovery. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. Its reactivity and stability make it a versatile intermediate in various chemical processes .

Mechanism of Action

The mechanism by which tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Reactivity

The fluorine atom and carbamate group significantly influence reactivity and biological activity. Below is a comparative analysis with key analogs:

Key Observations :

- Fluorine Position : Fluorine at the pyridin-6 position (target compound) likely enhances metabolic stability compared to 2- or 3-fluorinated analogs due to reduced steric hindrance .

- Carbamate Group : The tert-butyl carbamate acts as a protecting group for amines, enabling selective deprotection under acidic conditions (e.g., HCl in dioxane) .

- Halogenated Derivatives : Bromo and chloro analogs exhibit higher reactivity in Suzuki-Miyaura cross-coupling reactions, making them valuable intermediates in drug synthesis .

Research Findings and Data Gaps

- Thermal Stability : Fluorinated carbamates like tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate decompose above 200°C, as shown by TGA analysis .

- Solubility : Hydroxymethyl-substituted analogs exhibit improved aqueous solubility (up to 15 mg/mL in water) compared to halogenated derivatives .

Data Gaps :

- Exact melting point, NMR data, and pharmacokinetic properties for tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate are unavailable in the provided evidence.

- Comparative toxicity studies with fluorine vs. other halogens are needed.

Biological Activity

tert-Butyl ((6-fluoropyridin-3-yl)methyl)carbamate is an organic compound recognized for its potential biological activity, particularly in medicinal chemistry. Its unique structural features, including a fluorinated pyridine moiety and a carbamate functional group, suggest various applications in pharmacology and biochemistry. This article explores the biological activity of this compound based on diverse sources, focusing on its mechanisms of action, synthesis, and potential therapeutic applications.

Structure and Properties

The molecular formula of this compound is C11H15FN2O2, with a molecular weight of 212.22 g/mol. The presence of the fluorine atom at the 6-position of the pyridine ring enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C11H15FN2O2 |

| Molecular Weight | 212.22 g/mol |

| Key Functional Groups | Carbamate, Pyridine |

| Notable Features | Fluorine substitution |

Mechanisms of Biological Activity

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition or modification of their activity. This interaction is critical in designing compounds that target specific enzymes involved in disease processes.

- Protein-Ligand Interactions : The fluoropyridine ring may engage in π-π interactions and hydrogen bonding, influencing binding affinity and specificity towards biological macromolecules. Such interactions are essential for the modulation of protein functions.

- Antimicrobial Properties : Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial activity. The structural similarity to other known antimicrobial agents suggests potential efficacy against various pathogens.

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of carbamates similar to this compound. The results demonstrated that these compounds could significantly inhibit target enzymes involved in metabolic pathways, suggesting their potential as therapeutic agents against metabolic disorders .

Study 2: Antimicrobial Activity

In vitro assays were conducted to evaluate the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited moderate activity, indicating its potential as a lead compound for further development into antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.